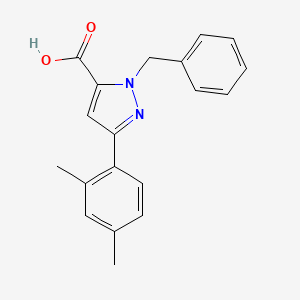

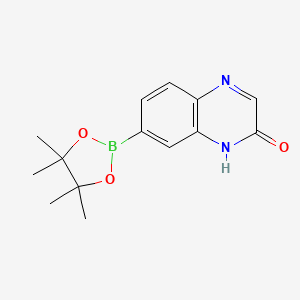

![molecular formula C13H17ClN2O B6333445 1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95% CAS No. 1047657-65-7](/img/structure/B6333445.png)

1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

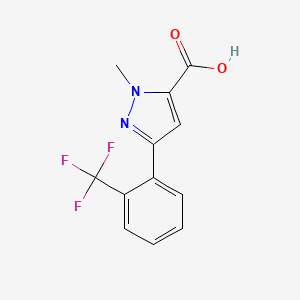

1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride is a spirocyclic indoline compound . These types of compounds are found in numerous natural products and synthetic molecules with significant biological activities . They have attracted extensive attention as potent anti-tumor agents in the fields of pharmacology and chemistry .

Synthesis Analysis

The synthesis of 1’-methylspiro[indole-3,4’-piperidin] derivatives involves the reaction of the key intermediate 1’-methylspiro[indoline-3,4’-piperidine] with benzenesulfonyl chloride with different substituents under alkaline conditions . This results in the formation of its derivatives .Molecular Structure Analysis

The molecular structure of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride has been analyzed using molecular docking . The binding modes of the compound with three different target proteins have been investigated .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride include the reaction of the key intermediate 1’-methylspiro[indoline-3,4’-piperidine] with benzenesulfonyl chloride .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

1-methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride: and its derivatives have been extensively studied for their antitumor properties. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), BEL-7402 (liver cancer), and HeLa (cervical cancer) cells . The compound’s ability to inhibit cell proliferation is attributed to its interaction with target proteins such as CDK, c-Met, and EGFR, as revealed by molecular docking studies . The binding energies suggest a strong affinity, which is crucial for the development of new anticancer drugs.

Molecular Docking and Drug Design

The spirocyclic indoline structure of this compound makes it a valuable scaffold in drug design. Molecular docking studies have shown that it can bind effectively to key proteins involved in cancer progression . This property is leveraged in the design of novel drug candidates, where the compound’s derivatives are synthesized and evaluated for their bioactivity and binding efficiency.

Pharmacophore Development

In medicinal chemistry, the compound serves as a pharmacophore model for developing new drugs with enhanced antiproliferative activities. By introducing various substituents, researchers can create derivatives that show improved potency and selectivity against cancer cell lines .

Kinase Inhibition Studies

The compound’s derivatives have been evaluated for their ability to act as kinase inhibitors, which is a promising approach in targeted cancer therapy. Kinase inhibition can lead to the suppression of tumor growth and metastasis, making these derivatives potential candidates for further evaluation .

Structure-Activity Relationship (SAR) Analysis

Researchers utilize this compound to perform SAR analysis, which helps in understanding the relationship between the chemical structure of a compound and its biological activity. This analysis is fundamental in optimizing the antitumor properties of the derivatives .

Bioactivity Experimentation

The compound is used in preliminary bioactivity experiments to assess its effects on cellular processes. These experiments provide insights into the compound’s mechanism of action and its potential therapeutic applications .

Molecular Dynamics Simulations

To complement molecular docking studies, molecular dynamics simulations are performed to evaluate the binding stabilities between the compound’s derivatives and their target receptors. This helps in predicting the efficacy and stability of potential drug candidates .

Wirkmechanismus

Target of Action

The primary targets of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride are CDK, c-Met, and EGFR protein crystals . These proteins play crucial roles in cell proliferation and survival, making them important targets for anti-tumor agents.

Mode of Action

The compound interacts with its targets through molecular docking , a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex . The binding energies of the compound with CDK, c-Met, and EGFR protein crystals are -44.3583 kcal/mol, -38.3292 kcal/mol, -33.3653 kcal/mol, respectively . This suggests a strong affinity and appropriate binding pose on the amino acid residues in active sites of the tested targets .

Result of Action

The compound exhibits good antiproliferative activities against A549, BEL-7402, and HeLa cell lines . In particular, compound B5, a derivative of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride, showed the highest potency against BEL-7402 cell lines with an IC50 value of 30.03±0.43 μg/mL .

Zukünftige Richtungen

The future directions for the research on 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride could involve further evaluation such as the kinase experiment . The compound and its derivatives have shown good antiproliferative activities against certain types of cell lines, which encourages further evaluation .

Eigenschaften

IUPAC Name |

1-methylspiro[indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-15-11-5-3-2-4-10(11)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXLJSYQSBXFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3(C1=O)CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

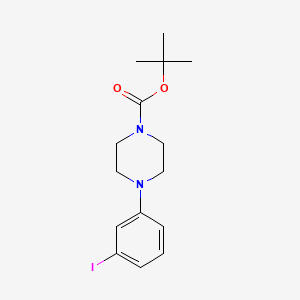

![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)

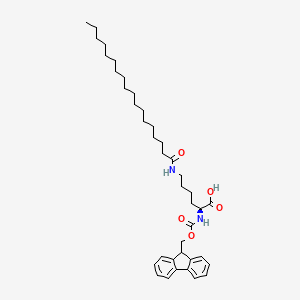

![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)